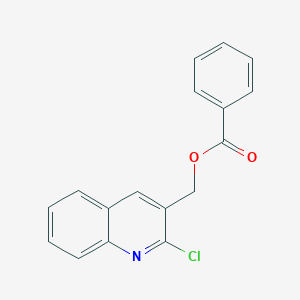

(2-Chloro-3-quinolinyl)methyl benzoate

Description

Structure

3D Structure

Properties

Molecular Formula |

C17H12ClNO2 |

|---|---|

Molecular Weight |

297.7 g/mol |

IUPAC Name |

(2-chloroquinolin-3-yl)methyl benzoate |

InChI |

InChI=1S/C17H12ClNO2/c18-16-14(10-13-8-4-5-9-15(13)19-16)11-21-17(20)12-6-2-1-3-7-12/h1-10H,11H2 |

InChI Key |

RLWGWEFGNOFWPV-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C(=O)OCC2=CC3=CC=CC=C3N=C2Cl |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)OCC2=CC3=CC=CC=C3N=C2Cl |

Origin of Product |

United States |

Overview of Quinoline Derivatives in Synthetic and Medicinal Chemistry Research

Quinoline (B57606), a heterocyclic aromatic compound consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a cornerstone scaffold in drug discovery and development. nih.govbenthamscience.com Its derivatives are recognized as "privileged structures" because they can interact with a wide range of biological targets, leading to diverse pharmacological activities. nih.gov This versatility has established the quinoline nucleus as a critical component in numerous natural products, synthetic drugs, and functional materials. nih.govresearchgate.net

The breadth of biological activities associated with quinoline derivatives is extensive. Researchers have successfully developed quinoline-based compounds with applications as:

Anticancer agents nih.govresearchgate.net

Antimalarial drugs (e.g., chloroquine, quinine) nih.govbiointerfaceresearch.com

Antibacterial and antifungal agents nih.govresearchgate.net

Anti-inflammatory compounds nih.gov

Antiviral (including anti-HIV) agents nih.govresearchgate.net

Anticonvulsant and antihypertensive agents benthamscience.comsemanticscholar.org

The following table summarizes the diverse biological activities reported for various quinoline derivatives, highlighting the scaffold's importance in medicinal chemistry.

| Biological Activity | Description |

| Anticancer | Derivatives have shown efficacy against various cancer cell lines, often by inducing apoptosis or inhibiting key enzymes. wisdomlib.org |

| Antimalarial | Quinoline is the core of some of the oldest and most effective antimalarial drugs, targeting the Plasmodium falciparum parasite. researchgate.net |

| Antimicrobial | Includes activity against a range of Gram-positive and Gram-negative bacteria as well as various fungal strains. nih.govbenthamscience.com |

| Anti-inflammatory | Certain derivatives exhibit anti-inflammatory properties, showing potential for treating inflammatory conditions. nih.gov |

| Cardiovascular | Some quinoline compounds have shown effects on the cardiovascular system, including antihypertensive activity. benthamscience.com |

| Antiviral | Research has identified quinoline derivatives with activity against various viruses, including HIV. nih.govresearchgate.net |

This wide spectrum of activity ensures that the synthesis and functionalization of quinoline derivatives remain a highly active and promising area of academic and industrial research. biointerfaceresearch.com

Significance of the 2 Chloroquinoline Scaffold As a Synthetic Intermediate

Within the broad family of quinoline (B57606) derivatives, the 2-chloroquinoline (B121035) scaffold is a particularly valuable and versatile building block in organic synthesis. researchgate.net The strategic placement of a chlorine atom at the C2 position of the quinoline ring renders this site highly reactive and susceptible to nucleophilic substitution. nih.gov This reactivity is the key to its significance as a synthetic intermediate, allowing chemists to easily introduce a wide variety of functional groups and build more complex molecular architectures. researchgate.net

The chlorine atom in 2-chloroquinoline and its derivatives, such as 2-chloroquinoline-3-carbaldehyde, is an excellent leaving group. nih.govnih.gov This facilitates reactions with a range of nucleophiles, including those based on oxygen, nitrogen, and sulfur. nih.gov For example, 2-chloroquinoline-3-carbaldehyde is a precursor for synthesizing numerous heterocyclic systems, such as pyrazolo[3,4-b]quinolines, quinolinyl-thiazolidinones, and fused pyrano[2,3-b]quinolines. nih.gov The aldehyde group at the C3 position offers another site for chemical reactions, including condensation, reduction, and oxidation, further expanding its synthetic utility. nih.govsemanticscholar.org

The preparative importance of this scaffold is evident in its use to create libraries of compounds for biological screening. By starting with a common 2-chloroquinoline intermediate, researchers can systematically introduce different substituents to explore structure-activity relationships (SAR). This approach is fundamental in medicinal chemistry for optimizing the potency and properties of new drug candidates. The Vilsmeier-Haack reaction is a common and efficient method for synthesizing substituted 2-chloro-3-formylquinolines, which serve as the direct precursors to compounds like (2-Chloro-3-quinolinyl)methyl benzoate (B1203000). nih.govchemijournal.com

Contextualizing Benzoate Esters Within Quinoline Chemical Structures

The incorporation of a benzoate (B1203000) ester into a quinoline (B57606) structure, as seen in (2-Chloro-3-quinolinyl)methyl benzoate, introduces a functional group with significant influence on the molecule's chemical and physical properties. Esters are frequently used in medicinal chemistry to modify parent compounds, acting as prodrugs or altering properties like solubility, stability, and bioavailability. nih.gov

Benzoate esters are derived from the condensation of a carboxylic acid (benzoic acid) with an alcohol. annexechem.comnih.gov This reaction, known as Fischer esterification, is a fundamental transformation in organic chemistry. athabascau.camasterorganicchemistry.com In the context of a quinoline scaffold, the benzoate group can serve several purposes:

Modulation of Physicochemical Properties: The ester group can change the lipophilicity of the molecule, which affects its ability to cross cell membranes and interact with biological targets.

Metabolic Lability: Ester bonds can be cleaved by esterase enzymes in the body, which can be a deliberate design feature for prodrugs that release an active compound upon hydrolysis. nih.gov

Synthetic Handle: The ester functionality itself can be a site for further chemical modification, for example, through hydrolysis back to a carboxylic acid or transesterification with another alcohol. nbinno.com

While simple benzoate esters like methyl benzoate and ethyl benzoate are often used as fragrances or solvents, their incorporation into more complex molecules like quinoline derivatives is typically for the purpose of biological or synthetic modification. nih.govmdpi.com For instance, research on quinoline-2-carboxylic acid esters has explored their potential anti-inflammatory and analgesic activities. researchgate.net The benzoate moiety in this compound, therefore, represents a deliberate structural choice aimed at creating a compound with specific properties suitable for further investigation or synthetic elaboration.

Research Scope and Objectives Pertaining to 2 Chloro 3 Quinolinyl Methyl Benzoate

Strategies for the Construction of the 2-Chloroquinoline Core

The formation of the 2-chloroquinoline scaffold is a critical step in the synthesis of the target compound. Several classical and modern synthetic methods are available for this purpose, including the Friedländer annulation, cascade and multicomponent reactions, and regioselective chlorination techniques.

Friedländer Annulation and its Variants in Quinoline (B57606) Synthesis

The Friedländer synthesis is a well-established and versatile method for constructing quinoline rings. wikipedia.orgorganic-chemistry.org It involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, such as a ketone. organic-chemistry.org The reaction proceeds through an initial aldol-type condensation followed by cyclization and dehydration to form the quinoline ring. wikipedia.org

The classical Friedländer reaction often utilizes base or acid catalysis and can be performed in various solvents or even under solvent-free conditions. organic-chemistry.orgnih.gov Numerous modifications and improvements to the original protocol have been developed to enhance its efficiency and expand its substrate scope. These include the use of various catalysts such as:

Trifluoroacetic acid wikipedia.org

Toluenesulfonic acid wikipedia.org

Iodine wikipedia.orgorganic-chemistry.org

Lewis acids wikipedia.org

Ceric ammonium (B1175870) nitrate (B79036) nih.gov

Sulfonic acid functionalized liquids tandfonline.com

Polymer-supported catalysts nih.gov

For the synthesis of 2-chloroquinoline derivatives specifically, a chlorotrimethylsilane-mediated Friedländer synthesis has been reported. This method involves the condensation of 2-aminoacetophenone (B1585202) or 2-aminobenzophenone (B122507) with ethyl 4-chloro-3-oxobutanoate to yield ethyl 2-chloromethyl-3-quinoline carboxylates. enamine.net

Cascade and Multicomponent Reactions for Substituted Quinolines

Cascade and multicomponent reactions (MCRs) have emerged as powerful tools in organic synthesis, allowing for the construction of complex molecules like quinolines in a single, efficient step. rsc.orgiicbe.org These reactions offer high atom economy and allow for significant structural diversity in the final products. rsc.org

Several MCRs have been successfully employed for the synthesis of diverse quinoline scaffolds, including:

Povarov reaction rsc.org

Gewald reaction rsc.org

Ugi reaction rsc.org

A notable example is a titanium-catalyzed three-component coupling reaction that generates N-aryl-1,3-diimine tautomers, which then cyclize in the presence of acetic acid to form quinoline derivatives. acs.orgnih.gov This one-pot procedure allows for the use of various substituted anilines, aminonaphthalenes, and heterocyclic amines, leading to a wide range of fused-ring systems. acs.orgnih.gov Another efficient method involves the three-component cascade annulation of aryl diazonium salts, nitriles, and alkynes, which proceeds without the need for a catalyst or additive. organic-chemistry.org

Furthermore, cascade reactions involving C-H activation and heteroannulation have been developed. For instance, rhodium-catalyzed ortho-C-H bond activation of aromatic amines followed by cyclization provides an efficient route to substituted quinolines. mdpi.com Similarly, visible-light-induced aerobic oxidative dehydrogenation coupling and aromatization cascade reactions have been utilized to produce a variety of substituted quinoline derivatives. mdpi.com

Regioselective Chlorination Approaches within Quinoline Frameworks

Once the quinoline core is assembled, regioselective chlorination is necessary to introduce the chlorine atom at the C2 position. Direct C-H functionalization using transition metal catalysis is a highly attractive strategy for this purpose, offering atom and step economy. mdpi.comnih.gov

Various methods for the regioselective halogenation of quinolines have been developed. For instance, a metal-free protocol for the C5-halogenation of 8-substituted quinolines has been established using trihaloisocyanuric acids as the halogen source. rsc.orgrsc.org While this method targets the C5 position, it highlights the potential for developing regioselective C-H functionalization methods for other positions, including C2.

The Vilsmeier-Haack reaction is another important method for the synthesis of 2-chloro-3-formylquinolines. nih.govorientjchem.orgresearchgate.net This reaction involves the formylation of acetanilides using a Vilsmeier reagent, typically generated from phosphorus oxychloride and dimethylformamide (DMF). nih.govorientjchem.org The resulting 2-chloro-3-formylquinoline can then be further manipulated. For instance, the formyl group can be reduced to a hydroxymethyl group, which is a necessary precursor for the subsequent esterification step. The reduction of the formyl group in 2-chloro-3-formylquinolines to (2-chloroquinolin-3-yl)methanol has been achieved using reagents like sodium borohydride.

Esterification Protocols for Benzoate Moiety Incorporation

With the (2-chloroquinolin-3-yl)methanol intermediate in hand, the final step is the incorporation of the benzoate moiety through an esterification reaction.

Direct Esterification and Transesterification Methods

Direct esterification involves the reaction of the alcohol, (2-chloroquinolin-3-yl)methanol, with benzoic acid or its derivatives. This reaction is typically catalyzed by an acid.

Transesterification is another viable method, where an existing ester is exchanged for another. masterorganicchemistry.comyoutube.com This can be performed under either acidic or basic conditions. masterorganicchemistry.comyoutube.com In a basic medium, an alkoxide acts as a nucleophile, attacking the carbonyl carbon of the ester in a two-step addition-elimination mechanism. masterorganicchemistry.com Under acidic conditions, the carbonyl group of the ester is protonated, making it more susceptible to nucleophilic attack by an alcohol. youtube.com

Coupling Reactions for Methyl Benzoate Linkage Formation

Coupling reactions offer an alternative and often milder approach to ester formation. Various coupling reagents can be employed to facilitate the reaction between (2-chloroquinolin-3-yl)methanol and benzoic acid. These methods often provide high yields and are tolerant of a wide range of functional groups.

Data Tables

Table 1: Examples of Catalysts Used in Friedländer Quinoline Synthesis

| Catalyst | Reference(s) |

| Trifluoroacetic acid | wikipedia.org |

| Toluenesulfonic acid | wikipedia.org |

| Iodine | wikipedia.orgorganic-chemistry.org |

| Lewis acids | wikipedia.org |

| Ceric ammonium nitrate | nih.gov |

| Sulfonic acid functionalized liquids | tandfonline.com |

| Polymer-supported catalysts | nih.gov |

| Chlorotrimethylsilane | enamine.net |

Green Chemistry Approaches and Sustainable Synthesis of Quinoline Esters

The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances in chemical processes. In the context of quinoline ester synthesis, this translates to the use of environmentally benign solvents, alternative energy sources, and catalytic methods that improve atom economy and reduce waste. While specific green synthetic routes for "this compound" are not extensively detailed in the literature, the broader field of quinoline synthesis offers numerous examples of sustainable practices that are applicable to the synthesis of its precursors and analogous esters.

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to significantly reduced reaction times, increased yields, and cleaner reaction profiles compared to conventional heating methods. nih.govbenthamdirect.comacs.orgnih.gov The synthesis of various quinoline derivatives, including precursors to esters such as 2-chloroquinoline-3-carbaldehydes and quinoline-2-carboxanilides, has been successfully achieved using microwave assistance. nih.govresearchgate.netnih.gov For instance, the Knoevenagel condensation to form the quinoline core, a key step in many synthetic routes, has been shown to be more efficient under microwave conditions. benthamdirect.com One study reported the synthesis of 2-oxo-1,2-dihydroquinoline-3-carbaldehydes from 2-chloro-3-formylquinolines using microwave irradiation with acetic acid and sodium acetate, demonstrating a green alternative to harsher methods. nih.gov The direct amidation of quinoline-2-carboxylic acid with substituted anilines has also been optimized using microwave irradiation, avoiding the need for expensive and often toxic coupling reagents. nih.gov

The following table summarizes representative examples of microwave-assisted synthesis of quinoline derivatives, highlighting the improvements in reaction time and yield.

| Starting Materials | Product | Green Aspects | Reaction Time (MW vs. Conventional) | Yield (MW vs. Conventional) | Reference |

| 2-Aminoaryl ketones, Active methylene (B1212753) compounds | Quinolone derivatives | L-proline catalyst, Knoevenagel condensation | Shorter | Higher | benthamdirect.com |

| Quinoline-2-carboxylic acid, Substituted anilines | Substituted quinoline-2-carboxanilides | Direct amidation, avoids coupling reagents | Shorter | Improved | nih.gov |

| 2-Chloro-3-formylquinolines, Acetic acid, Sodium acetate | 2-Oxo-1,2-dihydro-quinoline-3-carbaldehydes | Use of weaker acid, controlled heating | 320 W | High | nih.gov |

| 3-Formyl-quinolines, Primary heterocyclic amines, Cyclic 1,3-diketones | Dihydropyrido[2,3-d]pyrimidines, Dihydro-1H-pyrazolo[3,4-b]pyridines | One-pot, three-component reaction, catalyst-free | 8–20 min | Not specified | acs.org |

| β-Enaminones, Diethyl malonate | 4-Hydroxy-2-quinolone analogues | BiCl3 catalyst, ethanol (B145695) solvent | 5–13 min | 51–71% | nih.gov |

Sonochemistry, the application of ultrasound to chemical reactions, provides another green alternative to conventional methods. Ultrasound irradiation can enhance reaction rates and yields by generating localized high temperatures and pressures through acoustic cavitation. mdpi.comnih.govnih.govrsc.orgresearchgate.net The synthesis of various quinoline derivatives has been shown to benefit from ultrasound assistance, often in aqueous media, which further enhances the green credentials of the process. nih.govresearchgate.net For example, a one-pot, three-component synthesis of 2-substituted quinolines has been developed using SnCl₂·2H₂O as a precatalyst under ultrasound irradiation in water. nih.govresearchgate.net This method offers advantages such as rapid reaction times and good yields. The synthesis of hybrid quinoline-sulfonamide and quinoline-imidazole derivatives has also been significantly accelerated under ultrasound irradiation, with reaction times decreasing dramatically compared to conventional heating. nih.govrsc.org

The table below presents examples of ultrasound-assisted synthesis of quinoline derivatives.

| Starting Materials | Product | Green Aspects | Reaction Time (Ultrasound vs. Conventional) | Yield (Ultrasound vs. Conventional) | Reference |

| Aniline, Aldehydes, Ethyl 3,3-diethoxypropionate | 2-Substituted quinolines | SnCl₂·2H₂O catalyst, water solvent, one-pot | Shorter | Good | nih.govresearchgate.net |

| 8-Aminoquinoline, Sulfonamides | Hybrid quinoline-sulfonamide complexes | Decreased solvent use, shorter time | Dramatically decreased | Higher | nih.gov |

| Imidazole, Quinoline derivatives | Hybrid quinoline-imidazole derivatives | Shorter time, reduced energy consumption | Shorter | Higher | rsc.org |

| 6/8-Methyl-2-(piperidin-1-yl)quinoline-3-carbaldehydes, Aromatic acid hydrazides | Piperidinyl-quinoline acylhydrazones | Shorter time, excellent yields | 4–6 min | Excellent | mdpi.com |

The use of non-toxic, recyclable, and efficient catalysts is a cornerstone of green chemistry. For quinoline synthesis, a variety of green catalysts have been explored, including L-proline, ferric chloride (FeCl₃·6H₂O), and tin(II) chloride (SnCl₂·2H₂O). benthamdirect.comresearchgate.net Nanocatalysts are also gaining prominence due to their high surface area and catalytic activity, with many being recoverable and reusable. acs.orgnih.gov The use of water as a solvent, whenever possible, is highly desirable from a green chemistry perspective. Several methodologies for quinoline synthesis have been successfully adapted to aqueous conditions, often in conjunction with microwave or ultrasound assistance. researchgate.netnih.govresearchgate.net Multicomponent reactions (MCRs), which combine three or more reactants in a single step to form a complex product, are inherently green as they maximize atom economy and reduce the number of synthetic steps and purification stages. researchgate.netrsc.orgresearchgate.net The synthesis of highly functionalized quinolines has been achieved through various MCRs, often employing green catalysts and solvents.

Flow Chemistry and Advanced Reaction Systems in Quinoline Derivative Synthesis

Flow chemistry, where reactions are performed in a continuously flowing stream rather than in a batch-wise fashion, offers several advantages for chemical synthesis, including enhanced safety, better heat and mass transfer, improved reproducibility, and amenability to automation and scale-up. numberanalytics.comnih.gov These features make it an attractive platform for the synthesis of pharmaceutically relevant molecules like quinoline derivatives.

The table below summarizes key aspects of a continuous flow synthesis of a quinoline derivative.

| Reaction/Product | Reactor Type | Key Advantages | Throughput/Scale | Reference |

| Synthesis of Hydroxychloroquine (a 7-chloroquinoline (B30040) derivative) | Packed bed reactors, Continuous Stirred Tank Reactors (CSTRs) | Improved overall yield, elimination of protecting groups, enhanced safety | Multigram-scale | nih.gov |

Microreactors, with their high surface-area-to-volume ratio, offer exceptional control over reaction conditions and are particularly well-suited for highly exothermic or hazardous reactions. ingentaconnect.comnih.govtandfonline.commicronit.commit.edu The synthesis of quinoline acid derivatives has been investigated in microreactor systems, highlighting the potential for process optimization and rapid screening of reaction conditions. ingentaconnect.com The integration of microreactors into automated systems allows for high-throughput synthesis and optimization, which can accelerate the discovery and development of new quinoline-based compounds. mit.edu Advanced reaction systems may also include the integration of in-line purification and analysis, leading to more efficient and streamlined synthetic processes.

The application of these advanced systems to the synthesis of "this compound" could involve, for example, the continuous flow Vilsmeier-Haack reaction to generate the 2-chloro-3-formylquinoline precursor, followed by a flow reduction and subsequent esterification in a multi-step continuous process. This would not only enhance the safety and efficiency of the synthesis but also allow for the on-demand production of the target compound.

Nucleophilic Substitution Reactions at the 2-Chloro Position of the Quinoline Ring

The chlorine atom at the C-2 position of the quinoline ring is a key site for synthetic modification. Its reactivity is influenced by the electron-deficient nature of the nitrogen-containing heterocyclic ring.

Reactions with Various Nucleophiles and Proposed Mechanisms (e.g., SNAr)

The 2-chloroquinoline moiety is known to undergo nucleophilic aromatic substitution (SNAr) reactions. researchgate.netnih.gov In contrast to haloalkanes, the direct SN1 or SN2 mechanisms are generally not favored for haloarenes due to the high energy of the phenyl cation intermediate and the steric hindrance of the aromatic ring. aakash.ac.in Instead, the SNAr mechanism, involving an addition-elimination sequence, is the predominant pathway. researchgate.net

In this mechanism, a nucleophile attacks the carbon atom bearing the chlorine, leading to the formation of a resonance-stabilized anionic intermediate, often referred to as a Meisenheimer complex. researchgate.net The subsequent departure of the chloride ion restores the aromaticity of the quinoline ring. The reactivity of 2-chloroquinolines in these reactions is generally higher than that of 4-chloroquinolines when reacting with alkoxide ions, but they show less of a tendency for acid catalysis with amine nucleophiles. researchgate.net

A variety of nucleophiles can be employed to displace the C-2 chlorine, including amines, thiols, and alkoxides, leading to a diverse range of substituted quinoline derivatives. mdpi.com For instance, reactions with amines would yield 2-aminoquinoline (B145021) derivatives, while reactions with thiols would produce 2-thioquinolines.

Table 1: Examples of Nucleophilic Substitution Reactions on 2-Chloroquinolines

| Nucleophile | Reagent Example | Product Type |

| Amine | Piperidine | 2-(Piperidin-1-yl)quinoline |

| Thiol | Sodium thiomethoxide | 2-(Methylthio)quinoline |

| Alkoxide | Sodium methoxide | 2-Methoxyquinoline |

| Azide (B81097) | Sodium azide | Tetrazolo[1,5-a]quinoline (B14009986) (via rearrangement) |

This table presents generalized reactions based on the known reactivity of the 2-chloroquinoline scaffold.

Palladium-Catalyzed Cross-Coupling Reactions at C-2

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and the 2-chloro position of the quinoline ring is a suitable handle for such transformations. mdpi.com These reactions significantly expand the synthetic utility of this compound, allowing for the introduction of various organic fragments.

Common examples of palladium-catalyzed cross-coupling reactions applicable to 2-chloroquinolines include the Suzuki, Sonogashira, and Heck reactions. nih.govnih.gov

Suzuki Coupling: This reaction involves the coupling of the 2-chloroquinoline with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. researchgate.net This method is widely used for the formation of C-C bonds and would lead to 2-aryl or 2-vinyl quinoline derivatives.

Sonogashira Coupling: This reaction couples the 2-chloroquinoline with a terminal alkyne, utilizing a palladium catalyst, a copper(I) co-catalyst, and a base. nih.gov This is a reliable method for the synthesis of 2-alkynylquinolines.

Heck Coupling: While less common for chloroarenes compared to bromo or iodoarenes, the Heck reaction can, under specific conditions, couple the 2-chloroquinoline with an alkene to form a 2-alkenylquinoline.

The efficiency of these reactions is highly dependent on the choice of palladium catalyst, ligands, base, and solvent. nih.gov

Table 2: Palladium-Catalyzed Cross-Coupling Reactions at the C-2 Position

| Reaction Name | Coupling Partner | Catalyst System (Example) | Product Type |

| Suzuki Coupling | Arylboronic acid | Pd(PPh₃)₄, K₂CO₃ | 2-Arylquinoline |

| Sonogashira Coupling | Terminal alkyne | PdCl₂(PPh₃)₂, CuI, Et₃N | 2-Alkynylquinoline |

| Buchwald-Hartwig Amination | Amine | Pd₂(dba)₃, BINAP, NaOtBu | 2-Aminoquinoline |

This table provides illustrative examples of common palladium-catalyzed reactions applicable to the 2-chloroquinoline system.

Reactions Involving the Benzoate Ester Group

The benzoate ester group at the 3-position of the quinoline ring offers another site for chemical modification.

Hydrolysis and Saponification Studies of the Ester Linkage

The ester linkage in this compound can be cleaved through hydrolysis under either acidic or basic conditions. libretexts.org

Acid-Catalyzed Hydrolysis: In the presence of a strong acid and water, the ester can be hydrolyzed to the corresponding carboxylic acid, (2-chloro-3-quinolinyl)methanol, and benzoic acid. libretexts.org The mechanism involves protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, followed by nucleophilic attack by water. libretexts.org

Saponification (Base-Promoted Hydrolysis): Treatment with a base, such as sodium hydroxide, results in saponification. masterorganicchemistry.com This reaction is effectively irreversible as the final step involves the deprotonation of the resulting carboxylic acid to form a carboxylate salt. masterorganicchemistry.com The reaction yields the sodium salt of benzoic acid and (2-chloro-3-quinolinyl)methanol. High temperatures can enhance the rate of saponification, even for sterically hindered esters. psu.edursc.orgrsc.org

Transesterification Reactions with Various Alcohols

Transesterification is a process where the ester group of this compound can be exchanged with a different alcohol. ucla.edu This reaction can be catalyzed by either an acid or a base. masterorganicchemistry.com By using a large excess of the new alcohol, the equilibrium can be shifted towards the formation of the new ester. libretexts.org For example, reacting the parent compound with ethanol in the presence of an acid catalyst would yield (2-chloro-3-quinolinyl)methyl ethanoate. ucla.edu This method is valuable for modifying the ester portion of the molecule without affecting the chloroquinoline core. acs.orgacs.org

Reduction of the Ester Functionality

The benzoate ester can be reduced to the corresponding primary alcohol, (2-chloro-3-quinolinyl)methanol, and benzyl (B1604629) alcohol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically required for this transformation. organic-chemistry.org The reaction proceeds via nucleophilic acyl substitution, where a hydride ion attacks the carbonyl carbon, leading to an aldehyde intermediate which is then further reduced to the alcohol. libretexts.org

It is also possible to achieve a partial reduction to the aldehyde using specific reagents like diisobutylaluminum hydride (DIBAL-H) at low temperatures. libretexts.org This allows for the selective formation of (2-chloro-3-quinolinyl)methanol and benzaldehyde. Chemoselective reduction of the ester in the presence of the chloroarene moiety is generally feasible as the C-Cl bond on the quinoline ring is less reactive towards hydride reagents under these conditions. organic-chemistry.org Electrochemical methods using water as a hydrogen source have also been developed for the reduction of benzoic acid esters. rsc.org

Reactivity of the Quinoline Ring System

The quinoline scaffold exhibits a chemical nature that is a composite of its constituent benzene (B151609) and pyridine (B92270) rings. arsdcollege.ac.in The nitrogen atom in the pyridine moiety exerts a deactivating effect on this ring, making it less susceptible to electrophilic attack but activating it for nucleophilic substitution, particularly at positions 2 and 4. Conversely, the benzo-fused ring behaves more like a typical aromatic ring, albeit one that is influenced by the fused heterocyclic system.

Electrophilic Aromatic Substitution on the Benzo-fused Ring

In quinoline, electrophilic aromatic substitution (EAS) preferentially occurs on the benzene portion of the molecule, as the pyridine ring is significantly deactivated by the electronegative nitrogen atom. arsdcollege.ac.inreddit.com The substitution generally takes place at positions 5 and 8. This regioselectivity is because the carbocation intermediates formed by attack at these positions are more stable, as the aromaticity of the other ring is preserved. reddit.com

For this compound, the directing effects of the substituents must be considered. The chloro group at C-2 and the methyl benzoate group at C-3 primarily influence the pyridine ring electronically, but their steric and electronic influence can extend to the reactivity of the benzo-fused ring. The deactivating nature of the pyridine ring remains the dominant factor, directing incoming electrophiles to the 5 and 8 positions. arsdcollege.ac.in

Common electrophilic aromatic substitution reactions include nitration, halogenation, and sulfonation. The specific conditions required for these reactions on the this compound scaffold are not extensively documented, but analogies can be drawn from general quinoline chemistry.

Table 1: Representative Electrophilic Aromatic Substitution Reactions on the Quinoline Ring

| Reaction | Reagents | Typical Position of Substitution | Product Type |

| Nitration | H₂SO₄/HNO₃ | 5 and 8 | 5-Nitroquinoline & 8-Nitroquinoline |

| Sulfonation | H₂SO₄ (fuming) | 8 (and 5) | Quinoline-8-sulfonic acid |

| Bromination | Br₂ (vapor phase) | 3 | 3-Bromoquinoline |

| Bromination | Br₂/H₂SO₄ | 5 and 8 | 5-Bromoquinoline & 8-Bromoquinoline |

This table presents general reactivity for the parent quinoline ring system. The presence of substituents in this compound would modify this reactivity.

Oxidation and Reduction Pathways of the Quinoline Heterocycle

The quinoline ring system can undergo both oxidation and reduction, with the outcome depending significantly on the reaction conditions and the nature of the reagents employed.

Oxidation: Vigorous oxidation of the quinoline ring, for instance with potassium permanganate, can lead to the cleavage of the benzene ring, yielding pyridine-2,3-dicarboxylic acid (quinolinic acid). arsdcollege.ac.in Milder oxidation, using peracids or hydrogen peroxide, typically results in the formation of quinoline-N-oxide. arsdcollege.ac.in More advanced methods, such as light-driven photocatalytic oxidation, can achieve site-selective functionalization. For example, in the presence of a ruthenium complex catalyst, quinolinium salts can be oxidized at the C4-position to form 4-quinolones. nih.gov Enzymatic oxidation also offers high selectivity, with quinoline 2-oxidoreductases, which are molybdenum-containing hydroxylases, specifically targeting the C-2 position. rsc.orgnih.gov

Reduction: The quinoline ring is susceptible to reduction under various conditions. Catalytic hydrogenation with platinum in an acidic medium can lead to the complete saturation of both rings, yielding decahydroquinoline. arsdcollege.ac.in Reduction with tin and hydrochloric acid or using a nickel catalyst typically results in the selective reduction of the pyridine ring to afford 1,2,3,4-tetrahydroquinoline. arsdcollege.ac.in An uncatalyzed reduction using a Hantzsch ester proceeds via a 1,4-reduction mechanism to give a dihydroquinoline intermediate, which is then further reduced to tetrahydroquinoline. acs.org

Table 2: Summary of Oxidation and Reduction Reactions of the Quinoline Nucleus

| Transformation | Reagents/Catalyst | Product(s) |

| Oxidation | ||

| Vigorous Oxidation | KMnO₄ | Quinolinic acid arsdcollege.ac.in |

| N-Oxidation | Peracids (e.g., H₂O₂) | Quinoline-N-oxide arsdcollege.ac.in |

| Photocatalytic Oxidation | Visible light, Ru(bpy)₃Cl₂ | 4-Quinolones nih.gov |

| Enzymatic Oxidation | Quinoline 2-oxidoreductase | 2-Quinolone rsc.org |

| Reduction | ||

| Catalytic Hydrogenation | H₂/Pt, Acetic Acid | Decahydroquinoline arsdcollege.ac.in |

| Catalytic Reduction | H₂/Ni or Sn/HCl | 1,2,3,4-Tetrahydroquinoline arsdcollege.ac.in |

| Transfer Hydrogenation | Hantzsch Ester | 1,2,3,4-Tetrahydroquinoline acs.org |

| Asymmetric Transfer | Ru-catalyst / Microorganism | C-4 functionalized tetrahydroquinolines rsc.org |

Functional Group Interconversions at the 3-Position of the Quinoline Ring

The this compound molecule possesses two key functional handles that allow for further chemical modification: the chloro group at C-2 and the ester group at C-3. The reactivity at the 3-position side chain is of particular interest for structural elaboration.

The ester linkage in this compound can be readily cleaved via hydrolysis under acidic or basic conditions to yield (2-Chloro-3-quinolinyl)methanol and benzoic acid. This primary alcohol is a versatile intermediate for a variety of subsequent transformations.

The synthesis of the parent compound itself likely proceeds from a precursor such as 2-chloroquinoline-3-carbaldehyde. This aldehyde is a well-studied building block that can be reduced to (2-Chloro-3-quinolinyl)methanol. For instance, the reduction of the related 2-chlorbenzo[h]quinoline-3-carbaldehyde to its corresponding alcohol has been demonstrated using sodium borohydride with a montmorillonite (B579905) K-10 catalyst. researchgate.net This alcohol can then be esterified with benzoyl chloride or benzoic acid to produce the target molecule.

Furthermore, the aldehyde precursor can engage in a range of other reactions, including condensations and cycloadditions, to build more complex heterocyclic systems fused to the quinoline core. nih.govresearchgate.net While these reactions are performed on the aldehyde, they highlight the rich chemistry that can be accessed from the functional group at the 3-position. The conversion of indoles to quinoline-3-carboxylates via Rh(II)-catalyzed reactions also represents a synthetic route toward related structures. beilstein-journals.orgresearchgate.net

Table 3: Potential Functional Group Interconversions at the 3-Position

| Starting Material | Reagents | Product | Transformation Type |

| This compound | H₃O⁺ or OH⁻ | (2-Chloro-3-quinolinyl)methanol | Ester Hydrolysis |

| (2-Chloro-3-quinolinyl)methanol | Benzoyl Chloride, Pyridine | This compound | Esterification |

| (2-Chloro-3-quinolinyl)methanol | Oxidizing Agent (e.g., PCC) | 2-Chloroquinoline-3-carbaldehyde | Oxidation |

| 2-Chloroquinoline-3-carbaldehyde | NaBH₄ | (2-Chloro-3-quinolinyl)methanol researchgate.net | Reduction |

| 2-Chloroquinoline-3-carbaldehyde | Hydrazine (B178648) Hydrate | 1H-Pyrazolo[3,4-b]quinolin-3-amine nih.gov | Cycloaddition |

| 2-Chloroquinoline-3-carbaldehyde | Formamide (B127407), Formic Acid | 1,2-dihydro-3H-pyrrolo[3,4-b]quinolin-3-one nih.gov | Cyclization |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules. By analyzing the chemical shifts, coupling constants, and correlations in ¹H and ¹³C NMR spectra, a detailed picture of the molecular structure can be assembled.

Proton NMR (¹H NMR) Chemical Shift Analysis and Coupling Constants

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the quinoline and benzoate rings, as well as the methylene bridge.

The protons on the quinoline ring will appear in the aromatic region, typically between 7.0 and 8.5 ppm. The exact chemical shifts are influenced by the electron-withdrawing effect of the chlorine atom at the C2 position and the nitrogen atom within the ring. The proton at the C4 position is expected to be a singlet and significantly downfield due to its proximity to the electronegative chlorine and the ester linkage. The remaining quinoline protons (H5, H6, H7, H8) will show characteristic splitting patterns (doublets, triplets, or doublet of doublets) based on their coupling with adjacent protons.

The protons of the benzoate moiety will also resonate in the aromatic region. The ortho-protons (H2' and H6') are expected to be the most deshielded due to the anisotropic effect of the carbonyl group, appearing as a multiplet around 8.0 ppm. The meta- (H3' and H5') and para- (H4') protons will appear at slightly higher fields.

A key feature of the spectrum will be the singlet corresponding to the methylene protons (-CH₂-) bridging the quinoline and benzoate groups. This signal is anticipated to appear in the range of 5.0-5.5 ppm, shifted downfield due to the deshielding effects of the adjacent quinoline ring and the ester oxygen.

Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Quinoline H4 | 8.2 - 8.4 | Singlet (s) | N/A |

| Quinoline H5, H8 | 7.8 - 8.1 | Doublet (d) | ~8.0 |

| Quinoline H6, H7 | 7.4 - 7.7 | Multiplet (m) | - |

| Benzoate H2', H6' | 7.9 - 8.1 | Multiplet (m) | - |

| Benzoate H3', H5', H4' | 7.3 - 7.6 | Multiplet (m) | - |

| Methylene (-CH₂-) | 5.2 - 5.5 | Singlet (s) | N/A |

Carbon-13 NMR (¹³C NMR) Chemical Shift Analysis

The ¹³C NMR spectrum will provide information on all the unique carbon atoms in the molecule. The carbonyl carbon of the ester group is expected to be the most downfield signal, typically appearing in the range of 165-170 ppm.

The carbon atoms of the quinoline ring will resonate in the aromatic region (120-150 ppm). The carbon atom bearing the chlorine (C2) will be significantly deshielded. The chemical shifts of the other quinoline carbons will be influenced by their position relative to the nitrogen and chlorine substituents.

The carbons of the benzoate ring will also appear in the aromatic region, with the carbon attached to the carbonyl group (C1') being the most deshielded among them. The methylene carbon (-CH₂-) is expected to resonate in the range of 60-70 ppm.

Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (Ester) | 165 - 167 |

| Quinoline C2 | 150 - 152 |

| Quinoline C4 | 138 - 140 |

| Other Aromatic C (Quinoline & Benzoate) | 120 - 135 |

| Methylene (-CH₂-) | 65 - 70 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Stereochemistry

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, two-dimensional (2D) NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between protons. For instance, correlations would be observed between the adjacent protons on the quinoline and benzoate rings, confirming their respective spin systems.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum would establish the direct one-bond correlations between protons and the carbons they are attached to. This would allow for the definitive assignment of the protonated carbons in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for identifying long-range (two or three-bond) correlations between protons and carbons. Key HMBC correlations would be expected between the methylene protons and the C3 and C4 carbons of the quinoline ring, as well as the carbonyl carbon of the benzoate group, thus confirming the linkage between the three structural components of the molecule.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis of Functional Groups

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

The IR spectrum of this compound is expected to show several key absorption bands. A strong, sharp peak between 1720 and 1740 cm⁻¹ would be indicative of the C=O stretching vibration of the ester functional group. The C-O stretching vibrations of the ester would likely appear in the region of 1250-1300 cm⁻¹ (asymmetric) and 1100-1150 cm⁻¹ (symmetric).

Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while C=C stretching vibrations within the quinoline and benzene rings would give rise to multiple sharp peaks in the 1450-1600 cm⁻¹ region. The C-Cl stretching vibration would be observed in the fingerprint region, typically between 700 and 800 cm⁻¹.

Predicted IR Absorption Bands for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3050 - 3100 | Medium |

| C=O Stretch (Ester) | 1720 - 1740 | Strong |

| Aromatic C=C Stretch | 1450 - 1600 | Medium to Strong |

| Asymmetric C-O Stretch (Ester) | 1250 - 1300 | Strong |

| Symmetric C-O Stretch (Ester) | 1100 - 1150 | Strong |

| C-Cl Stretch | 700 - 800 | Medium to Strong |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a compound, which aids in its structural elucidation. For this compound, the molecular ion peak [M]⁺ would be observed, and its isotopic pattern would be characteristic of a molecule containing one chlorine atom (an M+2 peak with approximately one-third the intensity of the M peak).

The fragmentation of the molecular ion is expected to occur at the weakest bonds. A prominent fragmentation pathway would likely involve the cleavage of the ester bond. This could lead to the formation of a benzoyl cation (C₆H₅CO⁺, m/z = 105) and a (2-chloro-3-quinolinyl)methoxymethyl radical, or a (2-chloro-3-quinolinyl)methyl cation ([C₁₀H₆ClNCH₂]⁺) and a benzoate radical. The (2-chloro-3-quinolinyl)methyl cation would be a particularly stable fragment due to resonance stabilization. Further fragmentation of the quinoline ring could also be observed.

Predicted Key Fragments in the Mass Spectrum of this compound

| Fragment Ion | Predicted m/z |

| [C₁₇H₁₂ClNO₂]⁺ (Molecular Ion) | 297/299 |

| [C₁₀H₆ClNCH₂]⁺ | 176/178 |

| [C₆H₅CO]⁺ | 105 |

| [C₆H₅]⁺ | 77 |

X-ray Crystallography for Solid-State Structure and Conformation (in related quinoline derivatives)

Theoretical and Computational Investigations of 2 Chloro 3 Quinolinyl Methyl Benzoate

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to predicting the electronic structure and inherent reactivity of a molecule. These ab initio methods solve approximations of the Schrödinger equation to determine electronic properties, offering a lens into the molecule's stability, preferred geometry, and reactive sites. For complex organic molecules like (2-Chloro-3-quinolinyl)methyl benzoate (B1203000), these calculations are invaluable for building a foundational understanding of its chemical nature. researchgate.netnih.gov

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, making it highly suitable for analyzing organic molecules. nih.govrsc.org DFT calculations, often using functionals like B3LYP with a basis set such as 6-311++G(d,p), are employed to determine the optimized molecular geometry corresponding to the lowest energy state of the molecule. researchgate.net This process yields precise data on bond lengths, bond angles, and dihedral angles.

For (2-Chloro-3-quinolinyl)methyl benzoate, DFT optimization would reveal the spatial arrangement of its constituent parts: the 2-chloroquinoline (B121035) core, the methyl linker, and the benzoate group. The planarity of the quinoline (B57606) ring system is a key feature, though slight deviations can occur due to substituent effects. researchgate.net The calculated bond lengths are expected to be in close agreement with experimental data derived from X-ray crystallography, often showing high correlation. scielo.br For instance, the C-Cl, C-N, and C=O bond lengths are critical parameters that define the molecule's structural framework. The rotational freedom around the C-O ester bond and the CH₂-O bond would lead to various conformers, with DFT calculations able to predict their relative energies and populations.

Table 1: Predicted Geometrical Parameters of this compound from DFT Calculations This table presents hypothetical data illustrative of typical DFT calculation results for a molecule of this type, based on findings for related structures.

| Parameter | Atoms Involved | Predicted Value |

|---|---|---|

| Bond Length (Å) | C2-Cl | 1.745 |

| Bond Length (Å) | N1-C2 | 1.319 |

| Bond Length (Å) | C3-C11 (Methylene) | 1.510 |

| Bond Length (Å) | C(O)-O(ester) | 1.215 |

| Bond Angle (°) | N1-C2-Cl | 115.8 |

| Bond Angle (°) | C2-C3-C11 | 121.5 |

| Dihedral Angle (°) | Cl-C2-C3-C11 | 178.5 |

Frontier Molecular Orbital (FMO) theory is a cornerstone for explaining chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). arabjchem.orguantwerpen.be The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). uantwerpen.be The HOMO-LUMO energy gap (ΔE) is a crucial indicator of molecular stability; a large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more readily polarizable and reactive. researchgate.net

In this compound, the HOMO is expected to be distributed primarily over the electron-rich quinoline and benzoate rings, while the LUMO would also be located across the π-conjugated system. The electron-withdrawing chlorine atom on the quinoline ring and the carbonyl group can influence the energies and distributions of these orbitals. DFT calculations are used to compute the energies of these orbitals and map their spatial distribution. arabjchem.orguantwerpen.be This analysis helps identify the most probable sites for nucleophilic and electrophilic attack.

Table 2: Predicted FMO Properties of this compound This table contains representative data based on computational studies of similar quinoline derivatives. arabjchem.orguantwerpen.be

| Property | Predicted Value (eV) |

|---|---|

| HOMO Energy | -6.85 |

| LUMO Energy | -1.72 |

| HOMO-LUMO Gap (ΔE) | 5.13 |

Computational methods can predict the acidity or basicity of a molecule by calculating the pKa value. For this compound, the quinoline nitrogen atom confers basic properties. researchgate.net The pKa can be predicted by calculating the Gibbs free energy change for the protonation reaction in a solvent continuum model. The electronic effects of the chloro and methyl benzoate substituents are key determinants of the nitrogen's basicity.

Furthermore, computational chemistry is instrumental in mapping potential reaction pathways. acs.org For ester-containing molecules, hydrolysis is a common transformation. Theoretical calculations can model the reaction mechanism, for instance, by locating the transition state structures for acid- or base-catalyzed hydrolysis. nih.gov This provides activation energies, which indicate the kinetic feasibility of the reaction. Similarly, pathways for other transformations, such as nucleophilic substitution of the chlorine atom, can be elucidated, offering insights that are critical for understanding the compound's stability and potential derivatization. acs.org

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations typically model molecules in isolation or with implicit solvent, molecular dynamics (MD) simulations provide a dynamic picture of a molecule's behavior in a condensed phase, such as in a solvent or interacting with other molecules. uantwerpen.benih.gov MD simulations solve Newton's equations of motion for a system of atoms, allowing the exploration of conformational landscapes and intermolecular interactions over time. mdpi.com

For this compound, MD simulations can reveal the flexibility of the molecule, particularly the rotation around the single bonds of the methylene (B1212753) benzoate linker. This conformational analysis is crucial for understanding how the molecule might adapt its shape to fit into a binding site of a biological target. nih.gov Simulations in an explicit solvent like water would show the formation and dynamics of intermolecular interactions, such as hydrogen bonds between water and the ester's carbonyl oxygen or the quinoline nitrogen. mdpi.com Additionally, non-covalent interactions like π-π stacking between quinoline rings of adjacent molecules can be observed, which are important for understanding its solid-state packing and aggregation behavior in solution. nih.gov

Structure-Reactivity Relationship Studies through Computational Approaches

Computational approaches are pivotal in establishing quantitative structure-activity relationships (QSAR) and structure-reactivity relationships (QSRR). These models correlate a molecule's structural or physicochemical properties with its biological activity or chemical reactivity. rsc.orgnih.gov For this compound, a range of molecular descriptors can be calculated using DFT and other methods. These descriptors include electronic properties (e.g., HOMO/LUMO energies, dipole moment, partial charges), steric properties (e.g., molecular volume, surface area), and topological indices. rsc.org

By comparing these descriptors for a series of related quinoline derivatives, a predictive model can be built. mdpi.com For example, a QSAR study might reveal that the electrophilicity at the C2 carbon of the quinoline ring, modulated by different substituents, correlates with the rate of a nucleophilic substitution reaction. rsc.org This allows for the rational design of new derivatives with tailored reactivity. These in silico models help to prioritize synthetic targets and reduce the time and cost associated with experimental screening. nih.gov

In Silico Modeling for Chemical Transformations and Reaction Mechanism Elucidation

In silico modeling extends beyond static structures to the simulation of chemical transformations and the detailed elucidation of reaction mechanisms. ijprajournal.com For a molecule like this compound, this could involve modeling its synthesis or its degradation pathways. For example, the final esterification step to produce the title compound from (2-chloro-3-quinolinyl)methanol and benzoic acid can be modeled to understand its mechanism, whether it proceeds via a direct or catalyzed pathway.

Computational tools can map the entire potential energy surface of a reaction, identifying reactants, products, intermediates, and transition states. acs.org For instance, a plausible catalytic cycle for a metal-catalyzed cross-coupling reaction to introduce a substituent onto the quinoline ring can be proposed and validated through computation. mdpi.com By calculating the energy barriers for each step, the rate-determining step can be identified. Such detailed mechanistic insights are often difficult to obtain through experimental means alone and are essential for optimizing reaction conditions and developing novel synthetic routes. acs.orgnih.gov

Synthetic Applications and Chemical Transformations of 2 Chloro 3 Quinolinyl Methyl Benzoate in Chemical Research

Role as a Precursor in the Synthesis of Complex Heterocyclic Systems

The 2-chloro-3-substituted quinoline (B57606) skeleton is a potent building block for constructing more complex, multi-ring heterocyclic structures. The chloro and C3-substituent functionalities serve as handles for annulation reactions, where additional rings are fused onto the quinoline core. orientjchem.org

The precursor, 2-chloro-3-formylquinoline, is extensively used in cyclization reactions to generate a variety of fused systems. These reactions highlight the potential pathways available for derivatives like (2-Chloro-3-quinolinyl)methyl benzoate (B1203000), which could be utilized after hydrolysis and oxidation back to the aldehyde form.

Key examples of annulation reactions starting from the aldehyde precursor include:

Pyrrolo[3,4-b]quinolinones: Heating 2-chloro-3-formylquinoline with formamide (B127407) and formic acid results in the formation of 1,2-dihydro-3H-pyrrolo[3,4-b]quinolin-3-one. The reaction proceeds through the formation of an N-((2-chloroquinolin-3-yl)methylene)formamide intermediate, which then undergoes intramolecular cyclization with the elimination of HCl. nih.gov

Azetidin-2-ones: Fused azetidinone rings can be synthesized in a multi-step process. First, 2-chloro-3-formylquinoline is condensed with an aryl hydrazine (B178648) to form a Schiff base. This intermediate then undergoes a [2+2] cycloaddition reaction with chloroacetyl chloride in the presence of a base like triethylamine (B128534) to yield the 3-chloro-4-(2-chloroquinolin-3-yl)-1-arylaminoazetidin-2-one. orientjchem.org

Tetrazolo[1,5-a]quinolines: The reaction of 2-chloro-3-formylquinoline with sodium azide (B81097) in a solvent like DMSO leads to the formation of 2-azidoquinoline-3-carbaldehyde. This compound exhibits ring-chain tautomerism, existing in equilibrium with the fused tetrazolo[1,5-a]quinoline (B14009986) structure. cidcocollegenashik.ac.in

Table 1: Annulation Reactions Utilizing the 2-Chloro-3-formylquinoline Precursor

| Starting Material | Reagents | Fused Product | Reference(s) |

| 2-Chloro-3-formylquinoline | Formamide, Formic Acid | 1,2-Dihydro-3H-pyrrolo[3,4-b]quinolin-3-one | nih.gov |

| 2-Chloro-3-formylquinoline | 1. Aryl hydrazine2. Chloroacetyl chloride, Triethylamine | 3-Chloro-4-(2-chloroquinolin-3-yl)-1-arylaminoazetidin-2-one | orientjchem.org |

| 2-Chloro-3-formylquinoline | Sodium Azide (NaN₃), DMSO | Tetrazolo[1,5-a]quinoline-4-carbaldehyde | cidcocollegenashik.ac.in |

The functional groups of the 2-chloro-3-substituted quinoline scaffold are ideal for the combinatorial synthesis of compound libraries. The distinct reactivity of the C2-chloro and the C3-substituent allows for sequential or orthogonal derivatization.

For library synthesis, the 2-chloro-3-formylquinoline precursor offers two primary points of diversification:

Reaction at the C2-Position: The chlorine atom is readily displaced by various nucleophiles. For instance, palladium-catalyzed Sonogashira coupling reactions with terminal alkynes introduce carbon-carbon bonds, yielding 2-alkynyl-3-formyl-quinolines. nih.gov Similarly, nucleophilic substitution with secondary amines like morpholine (B109124) produces 2-morpholinoquinoline-3-carbaldehydes. nih.gov

Reaction at the C3-Formyl Group: The aldehyde group is a versatile handle for creating a wide range of derivatives. It readily undergoes condensation with hydrazines and substituted anilines to form Schiff bases. nih.govchemijournal.com These imines can be further modified; for example, reduction with sodium borohydride (B1222165) can yield secondary amines. nih.gov

(2-Chloro-3-quinolinyl)methyl benzoate can be envisioned as a stable platform for library synthesis. A library could be generated by first creating diversity through substitution at the C2-chloro position. Subsequently, the benzoate ester could be hydrolyzed to unmask the hydroxymethyl group, providing a second diversification point for further reactions.

Applications in the Synthesis of Chemically Diverse Quinoline Analogues

Beyond fused systems, the 2-chloro-3-substituted quinoline core is a starting point for a vast array of quinoline analogues with diverse functionalities. These transformations often involve reactions at both the C2 and C3 positions, leading to compounds with significant structural variety.

Examples based on the 2-chloro-3-formylquinoline precursor include:

Quinolinyl-quinazolines: Treatment of the aldehyde with 2-aminobenzamide (B116534) can yield 2-(2-chloro-quinolin-3-yl)-2,3-dihydroquinazolin-4(1H)-one. nih.gov This product can be further oxidized and chlorinated to generate a family of quinolinyl-quinazoline analogues. nih.gov

Quinolinyl-thiazolidinones: A two-step synthesis involves first forming a Schiff base from the aldehyde and phenylhydrazine. The subsequent reaction of this imine with thioglycolic acid affords 2-(2-chloroquinolin-3-yl)-3-(phenylamino)thiazolidin-4-ones. nih.gov

(2-Chloroquinolin-3-yl)methanamine: A more complex transformation involves converting the aldehyde group into a nitrile via condensation with hydroxylamine (B1172632) hydrochloride followed by treatment with thionyl chloride. The resulting 2-chloro-3-cyanoquinoline can then be reduced with agents like LiAlH₄ to produce (2-chloroquinolin-3-yl)methanamine, a valuable amine building block. nih.gov

For this compound, the synthesis of analogues would most directly involve the displacement of the C2-chloro atom or transformations of the benzoate ester group, providing pathways to novel quinoline derivatives.

Table 2: Synthesis of Diverse Quinoline Analogues from the 2-Chloro-3-formylquinoline Precursor

| Reagent(s) | Resulting Analogue Class | Reference(s) |

| 2-Aminobenzamide | Quinolinyl-quinazolines | nih.gov |

| 1. Phenylhydrazine2. Thioglycolic acid | Quinolinyl-thiazolidinones | nih.gov |

| 1. Hydroxylamine hydrochloride2. Thionyl chloride3. LiAlH₄ | (2-Chloroquinolin-3-yl)methanamine | nih.gov |

Utilization as a Chemical Probe in Mechanistic Studies (non-pharmacological context)

In a non-pharmacological context, chemical probes are molecules used to investigate reaction mechanisms, study molecular interactions, or quantify the electronic and steric effects of substituents. While there is no specific documentation of this compound being used as such a probe, its structure suggests potential applications.

The ester linkage in this compound could be susceptible to cleavage under controlled conditions. The rate of hydrolysis or transesterification of this compound could be studied to probe the electronic influence of the 2-chloroquinoline (B121035) nucleus on the reactivity of the benzylic ester. By comparing its reaction kinetics to simpler benzyl (B1604629) benzoate derivatives, one could quantify the electron-withdrawing or participating effects of the heterocyclic system. Furthermore, the entire (2-Chloro-3-quinolinyl)methyl group could be explored as a novel protecting group for carboxylic acids, with its stability and cleavage conditions being of mechanistic interest. These potential applications, however, remain speculative and require experimental validation.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing (2-chloro-3-quinolinyl)methyl benzoate, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or esterification. For example, benzoyl chloride reacts with (2-chloro-3-quinolinyl)methanol in the presence of a base (e.g., NaOH) under anhydrous conditions to form the ester . Optimizing reaction parameters (e.g., temperature, solvent polarity, and stoichiometry) is critical. Evidence from analogous quinoline derivatives suggests yields improve with slow addition of acyl chlorides and inert atmospheres to minimize hydrolysis . Purity is typically assessed via HPLC (as in ), with mobile phases like acetonitrile/water (70:30) and UV detection at 254 nm .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- Methodological Answer :

- NMR : H and C NMR are essential. The quinoline proton at C-2 appears as a singlet (δ ~8.5 ppm), while the methyl benzoate group shows a triplet for the methylene protons (δ ~5.2 ppm) and aromatic signals between δ 7.3–8.1 ppm .

- IR : Ester carbonyl (C=O) stretches at ~1720 cm and C-Cl stretches near 750 cm confirm functional groups .

- Mass Spectrometry : High-resolution MS (HRMS) provides molecular ion peaks (e.g., [M+H] at m/z 316.350) and fragmentation patterns to validate the structure .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and chemical splash goggles. Ensure fume hoods are operational during synthesis .

- Storage : Store in sealed containers under dry, inert atmospheres (N or Ar) at 2–8°C to prevent hydrolysis or photodegradation .

- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can conflicting crystallographic and spectroscopic data for this compound be resolved?

- Methodological Answer : Discrepancies between X-ray diffraction (e.g., bond angles) and NMR data may arise from dynamic effects (e.g., rotational isomerism). Cross-validate using:

- SC-XRD : Single-crystal X-ray diffraction provides absolute configuration and steric effects, as seen in related perchlorate salts ( ).

- DFT Calculations : Compare experimental NMR shifts with density functional theory (DFT)-predicted values to identify dominant conformers .

- Variable-Temperature NMR : Probe conformational changes by acquiring spectra at 25°C and −40°C .

Q. What strategies mitigate ester hydrolysis during long-term stability studies of this compound?

- Methodological Answer : Hydrolysis is pH- and moisture-dependent. Strategies include:

- Lyophilization : Remove water to stabilize solid forms.

- Buffered Solutions : Store in anhydrous solvents (e.g., DMSO-d) with molecular sieves.

- Accelerated Stability Testing : Use Arrhenius modeling (e.g., 40°C/75% RH for 6 months) to predict degradation pathways .

Q. How do substituents on the quinoline ring influence the compound’s reactivity in cross-coupling reactions?

- Methodological Answer : The 2-chloro group acts as a leaving site for Suzuki-Miyaura couplings. For example, replacing Cl with aryl/heteroaryl groups via Pd catalysis requires:

- Catalyst System : Pd(PPh) (2 mol%) and KCO in DMF/HO (3:1) at 80°C .

- Steric Effects : Bulky substituents at C-3 reduce coupling efficiency due to hindered access to the reactive site. Computational modeling (e.g., molecular docking) predicts steric clashes .

Data Contradiction Analysis

Q. Why do different studies report varying biological activities for derivatives of this compound?

- Methodological Answer : Variations arise from:

- Purity Differences : Impurities (e.g., unreacted starting materials) skew bioassay results. Use preparative HPLC (C18 column, 10 μm) to isolate >99% pure fractions .

- Solubility : Poor aqueous solubility may reduce apparent activity. Assess solubility in DMSO/PBS mixtures and use surfactants (e.g., Tween-80) for in vitro assays .

- Assay Conditions : Standardize protocols (e.g., incubation time, cell lines) to enable cross-study comparisons .

Methodological Tables

Table 1 : Key Synthetic Parameters for Optimizing Yield

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 0–5°C (slow addition) | Prevents exothermic side reactions |

| Solvent | Dry THF or DCM | Minimizes hydrolysis |

| Molar Ratio | 1:1.2 (alcohol:acyl chloride) | Ensures complete conversion |

Table 2 : Stability Data Under Accelerated Conditions

| Condition | Degradation (%) at 6 Months | Major Degradant |

|---|---|---|

| 40°C/75% RH | 12% | Benzoic acid |

| 25°C/Dry N | <2% | None detected |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.